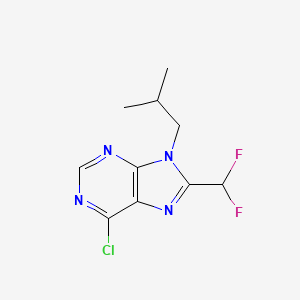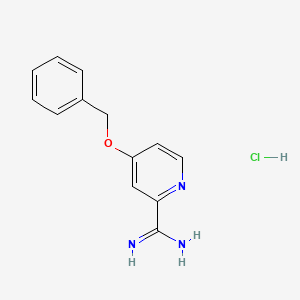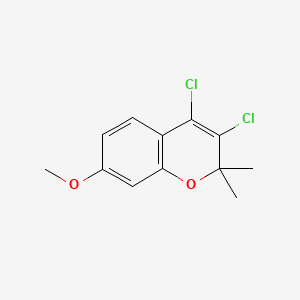
2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl-: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, a methoxy group at the 7 position, and two methyl groups at the 2 position. The benzopyran structure is a fused ring system consisting of a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenol and 2,2-dimethyl-3-buten-2-ol.
Formation of Intermediate: The starting materials undergo a series of reactions, including alkylation and cyclization, to form an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 7 position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine:
Antioxidant Properties: The compound exhibits antioxidant properties, making it useful in the development of antioxidant therapies.
Anti-inflammatory Agents: It may have potential as an anti-inflammatory agent in the treatment of various inflammatory conditions.
Industry:
Polymer Additives: The compound can be used as an additive in polymer formulations to enhance their properties.
Coatings and Paints: It may be used in the formulation of coatings and paints to improve their durability and performance.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Signal Transduction Modulation: The compound may modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
- 2H-1-Benzopyran, 2-ethenyl-3,4-dihydro-5-methoxy-2,7-dimethyl-
Comparison:
- Structural Differences: The presence of chlorine atoms, methoxy group, and methyl groups in 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- distinguishes it from other similar compounds.
- Reactivity: The unique substituents in the compound may influence its reactivity and chemical behavior compared to other benzopyran derivatives.
- Applications: The specific functional groups in the compound may confer unique properties and applications in various fields, such as medicine and industry.
Properties
CAS No. |
73739-03-4 |
|---|---|
Molecular Formula |
C12H12Cl2O2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
3,4-dichloro-7-methoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C12H12Cl2O2/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6H,1-3H3 |
InChI Key |
RLFREWACMAYOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


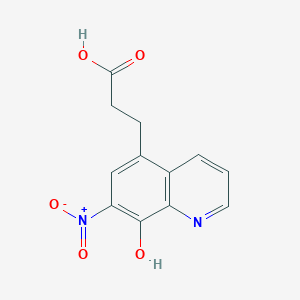
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)
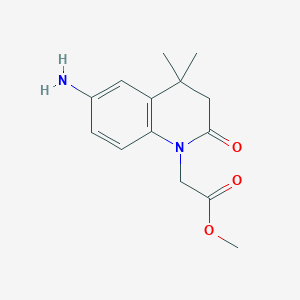

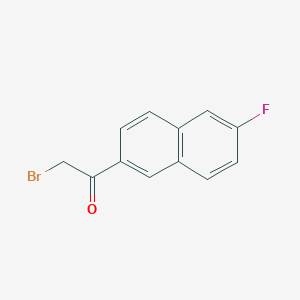

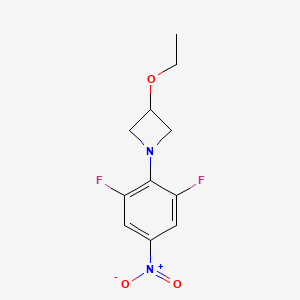
![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)


![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
